molecular formula C12H17FN4O2 B5686670 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine

4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine

Cat. No. B5686670
M. Wt: 268.29 g/mol
InChI Key: GIRAPFQJRCFZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential application in different areas of research.

Mechanism of Action

The mechanism of action of 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including thymidylate synthase and RNA polymerase. Thymidylate synthase is an enzyme that is essential for DNA synthesis, and its inhibition can lead to cell death. RNA polymerase is an enzyme that is involved in the transcription of RNA from DNA, and its inhibition can lead to the inhibition of viral replication.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine exhibits biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and the replication of certain viruses. Additionally, this compound has been shown to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine in lab experiments is its potential application in cancer treatment and antiviral therapy. Additionally, this compound has been used as a tool for studying the function of certain proteins. One limitation of using this compound in lab experiments is its potential toxicity. Careful handling and purification are required to ensure the safety of researchers working with this compound.

Future Directions

There are several future directions for the study of 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine. One direction is to further investigate its potential application in cancer treatment and antiviral therapy. Another direction is to study its mechanism of action in more detail. Additionally, this compound can be modified to improve its efficacy and reduce its toxicity. Finally, this compound can be used as a tool for studying the function of other proteins and enzymes.
In conclusion, 4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine is a chemical compound that has potential application in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

4,4'-(6-fluoro-2,4-pyrimidinediyl)dimorpholine can be synthesized using various methods, including the reaction of 6-fluorouracil with morpholine in the presence of a base. Another method involves the reaction of 6-fluorouracil with N,N-dimethylmorpholine in the presence of a catalyst. The synthesis of this compound requires careful handling and purification to obtain a pure product.

Scientific Research Applications

This compound has been studied for its potential application in various areas of scientific research, including cancer treatment, antiviral activity, and as a tool for studying the function of certain proteins. Studies have shown that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antiviral activity against certain viruses, including influenza virus. Additionally, this compound has been used as a tool for studying the function of certain proteins, such as the RNA polymerase.

properties

IUPAC Name

4-(4-fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRAPFQJRCFZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine

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